molecular formula C16H22O4S2 B14560234 Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate CAS No. 61713-26-6

Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate

Cat. No.: B14560234
CAS No.: 61713-26-6
M. Wt: 342.5 g/mol
InChI Key: HTNJALCIVADYOE-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate is a complex organic compound with a molecular formula of C17H24O5S2. This compound is characterized by the presence of ethoxy, oxoethyl, sulfanyl, and phenylethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioacetate. This intermediate is then reacted with 2-ethoxy-2-oxoethyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl]acetate
  • Ethyl 2-[1-(2-oxoethyl)sulfanyl]acetate
  • Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]acetate

Uniqueness

Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate is unique due to the presence of both ethoxy and phenylethyl groups, which provide distinct chemical properties and reactivity.

Properties

CAS No.

61713-26-6

Molecular Formula

C16H22O4S2

Molecular Weight

342.5 g/mol

IUPAC Name

ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate

InChI

InChI=1S/C16H22O4S2/c1-4-19-14(17)11-21-16(3,13-9-7-6-8-10-13)22-12-15(18)20-5-2/h6-10H,4-5,11-12H2,1-3H3

InChI Key

HTNJALCIVADYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C)(C1=CC=CC=C1)SCC(=O)OCC

Origin of Product

United States

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